Algestone acetophenide, also referred to as 16α,17α-dihydroxyprogesterone acetophenide, is a synthetic progestogen that acts as an agonist of the progesterone receptor. It is primarily utilized in hormonal therapies and has applications in reproductive health, particularly in combination with estrogens for contraceptive purposes. The compound is classified under progestogens and has been studied for its pharmacological effects, including its role in estrus synchronization and as a potential injectable contraceptive.
Algestone acetophenide is derived from 17α-hydroxyprogesterone and features a unique acetophenide moiety. Its chemical formula is , with a molar mass of approximately 448.603 g/mol. The compound is listed under various chemical databases, including PubChem and ChemSpider, with the CAS number 24356-94-3 .
The synthesis of algestone acetophenide involves several key steps:
The synthesis methods reported yield initial product purities ranging from approximately 70% to over 99%, depending on the specific conditions used during the reactions .
Algestone acetophenide exhibits a complex molecular structure characterized by multiple rings and functional groups. Its structural formula can be represented using various notations:
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6
AHBKIEXBQNRDNL-WFKURFPISA-N
The compound has a melting point of approximately 150.5 °C, indicating its solid state at room temperature .
Algestone acetophenide is involved in several chemical reactions:
As a synthetic progestogen, algestone acetophenide binds to the progesterone receptor, mimicking the effects of natural progesterone. This binding initiates various cellular processes associated with reproductive functions, including preparation of the endometrium for potential implantation of an embryo. Its long elimination half-life of approximately 24 days when administered intramuscularly allows for sustained biological activity .
Algestone acetophenide has several scientific uses:
Algestone acetophenide was first synthesized in 1958 through steroidal modification of progesterone derivatives. Initial patents were filed in 1960 by Squibb (developmental code SQ-15101), where it was investigated under tentative brand names Deladroxate and Droxone [1] [8]. Early clinical studies commenced in 1964, establishing its potential as a long-acting injectable contraceptive agent [5] [8].
Squibb discontinued U.S. development in the late 1960s due to toxicological concerns from animal studies:
Despite these concerns, manufacturers (EuroPharma, Farmitalia, Promeco) introduced it in Latin America and Europe during the 1970s. A standalone formulation (Neolutin Depo) was briefly marketed in Italy (1982) but later discontinued. Today, it remains available in 19+ countries, primarily in Latin America, as a component of monthly injectable contraceptives [1] [5] [8].
Table 1: Historical Milestones of Algestone Acetophenide
Year | Event | Significance |
---|---|---|
1958 | First synthesis described | Novel steroidal structure with acetophenide group |
1960 | Patented by Squibb (SQ-15101) | Protection of chemical synthesis process |
1964 | First contraceptive trials in humans | Established ovulation-inhibiting dose (100 mg) |
1970s | Commercial launch (Perlutal®, Topasel®) | Regional availability in Latin America/Europe |
1982 | Standalone formulation in Italy (Neolutin) | Expanded therapeutic application; later withdrawn |
Algestone acetophenide (chemical formula: C₂₉H₃₆O₄; molecular weight: 448.60 g/mol) is classified as a 17α-hydroxyprogesterone derivative. Its systematic IUPAC name reflects its pentacyclic steroidal backbone modified with an acetophenide moiety [1] [7] [8].
Core Structural Features:
The stereochemistry is critical: The (16R) configuration optimizes progesterone receptor interactions. X-ray crystallography confirms trans-fused ring junctions and chair conformation of the dioxolane ring [8].
Table 2: Key Physicochemical Properties
Property | Value | Biological Implication |
---|---|---|
Melting Point | 152–154°C | Crystalline stability for formulation |
Solubility in Lipids | High (logP 5.74) | Depot formation at injection site |
Aqueous Solubility | 0.000357 mg/mL | Low systemic burst release |
Hydrogen Bond Acceptors | 4 | Moderate membrane permeability |
ChEMBL Binding Affinity (PR) | 0.45 nM (Ki) | 2-5× potency over progesterone |
Structurally analogous compounds include:
Algestone acetophenide functions as a selective progesterone receptor agonist. Its binding induces conformational changes in the receptor, modulating gene transcription in target tissues (uterus, cervix, pituitary) [1] [3] [8].
Mechanisms in Contraception:
Table 3: Pharmacodynamic Profile Relative to Other Progestins
Progestin | Relative Potency | Elimination Half-Life | Receptor Selectivity |
---|---|---|---|
Algestone acetophenide | 1.0 (Reference) | 24 days | Pure PR agonist |
Hydroxyprogesterone caproate | 0.2–0.5× | 8–13 days | Moderate PR affinity |
Medroxyprogesterone acetate | 1.5–2.0× | 14–50+ days | Glucocorticoid activity |
Natural progesterone | 0.2–0.4× | 2–6 hours | Multiple steroid receptors |
Non-Contraceptive Applications:
Metabolism occurs primarily via hepatic CYP3A4, forming inactive glucuronide/sulfate conjugates. Biliary-fecal elimination predominates (>70%), minimizing renal excretion [1] [8]. The extended half-life (24 days) enables monthly contraceptive dosing, though detectable plasma levels persist beyond 60 days [1] [5] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5